molecular formula C17H26N6O4S B11456953 N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B11456953
M. Wt: 410.5 g/mol
InChI Key: NJYHMCNFOPGLPT-UHFFFAOYSA-N
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Description

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, followed by the formation of the triazine ring through cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and finally, the acetamide group is added through acylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, filtration, and chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({[5-(2-piperidin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-[4-({[5-(2-pyrrolidin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, triazine ring, and sulfonyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H26N6O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H26N6O4S/c1-14(24)20-15-2-4-16(5-3-15)28(25,26)21-17-18-12-23(13-19-17)7-6-22-8-10-27-11-9-22/h2-5H,6-13H2,1H3,(H,20,24)(H2,18,19,21)

InChI Key

NJYHMCNFOPGLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCN3CCOCC3

Origin of Product

United States

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